molecular formula C9H13BrO3 B14012711 Ethyl 3-bromo-1-methyl-2-oxocyclopentanecarboxylate CAS No. 66709-41-9

Ethyl 3-bromo-1-methyl-2-oxocyclopentanecarboxylate

Cat. No.: B14012711
CAS No.: 66709-41-9
M. Wt: 249.10 g/mol
InChI Key: MPCAUOHTARGQIA-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-1-methyl-2-oxocyclopentanecarboxylate is an organic compound with the molecular formula C9H13BrO3. It is a derivative of cyclopentanecarboxylate, featuring a bromine atom, a methyl group, and an oxo group on the cyclopentane ring. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-bromo-1-methyl-2-oxocyclopentanecarboxylate can be synthesized through several synthetic routes. One common method involves the bromination of ethyl 1-methyl-2-oxocyclopentanecarboxylate using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-1-methyl-2-oxocyclopentanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-bromo-1-methyl-2-oxocyclopentanecarboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-1-methyl-2-oxocyclopentanecarboxylate involves its interaction with various molecular targets and pathways. The bromine atom and oxo group play crucial roles in its reactivity, allowing it to participate in nucleophilic substitution and reduction reactions. The compound’s structure enables it to form stable intermediates and transition states, facilitating its use in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-bromo-1-methyl-2-oxocyclopentanecarboxylate is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions. The combination of the bromine, methyl, and oxo groups provides a versatile platform for various chemical transformations and research applications .

Properties

CAS No.

66709-41-9

Molecular Formula

C9H13BrO3

Molecular Weight

249.10 g/mol

IUPAC Name

ethyl 3-bromo-1-methyl-2-oxocyclopentane-1-carboxylate

InChI

InChI=1S/C9H13BrO3/c1-3-13-8(12)9(2)5-4-6(10)7(9)11/h6H,3-5H2,1-2H3

InChI Key

MPCAUOHTARGQIA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCC(C1=O)Br)C

Origin of Product

United States

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